molecular formula C7H7I B057078 2-Iodotoluene CAS No. 615-37-2

2-Iodotoluene

Cat. No.: B057078
CAS No.: 615-37-2
M. Wt: 218.03 g/mol
InChI Key: RINOYHWVBUKAQE-UHFFFAOYSA-N
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Description

2-Iodotoluene (CAS No. 615-37-2), also known as 1-iodo-2-methylbenzene or o-iodotoluene, is an aromatic halogenated hydrocarbon with the molecular formula C₇H₇I and a molecular weight of 218.04 g/mol . Structurally, it consists of a toluene backbone substituted with an iodine atom at the ortho position of the benzene ring. This compound is widely employed in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, due to the high leaving-group ability of iodine compared to other halogens .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodotoluene can be synthesized through several methods. One common laboratory method involves the electrophilic aromatic substitution of toluene with iodine and nitric acid. This reaction produces a mixture of ortho- and para-iodotoluene, which can be separated by fractional freezing . Another method involves the reaction of 2-tolylboronic acid with iodine in the presence of potassium fluoride and 1,4-dioxane at 80°C for one hour .

Industrial Production Methods: Industrial production of this compound typically involves similar electrophilic aromatic substitution reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Iodotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Iodobenzoic acid.

    Substitution: Aryl ethers, aryl amines.

    Coupling Reactions: Biaryl compounds

Scientific Research Applications

Synthetic Organic Chemistry

2-Iodotoluene serves as a versatile intermediate in the synthesis of various organic compounds. Its iodine atom can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Reactions Involving this compound

  • Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted toluenes.
  • Cross-Coupling Reactions : It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille reactions, to form biaryl compounds which are valuable in pharmaceuticals and materials science .

Material Science

In material science, this compound is utilized in the synthesis of polymers and advanced materials. It can be used to modify polymer backbones or to introduce specific functionalities into polymeric materials.

Applications in Polymer Chemistry

  • Polymerization Processes : It can act as an initiator or modifier in radical polymerization processes, leading to new materials with tailored properties.
  • Functionalized Materials : By incorporating this compound into polymer chains, researchers can create materials with enhanced electrical or thermal properties .

Medicinal Chemistry

The compound also finds applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to serve as a building block for more complex molecules is crucial for drug discovery.

Pharmaceutical Synthesis

  • Synthesis of Bioactive Compounds : this compound is involved in the synthesis of various bioactive molecules, including potential anti-cancer agents and antibiotics. The introduction of iodine can enhance the biological activity of certain compounds due to its unique electronic properties .
  • Targeted Drug Delivery Systems : Researchers are exploring its use in creating targeted drug delivery systems where the iodine atom plays a role in imaging or therapeutic applications .

Case Studies

Several studies illustrate the diverse applications of this compound:

Case Study 1: Synthesis of Biaryl Compounds

In a study published in the Journal of Organic Chemistry, researchers used this compound in a palladium-catalyzed coupling reaction to synthesize a series of biaryl compounds that exhibited significant anti-cancer activity. The reaction conditions were optimized to achieve high yields and selectivity .

Case Study 2: Development of Conductive Polymers

Another investigation focused on using this compound as a precursor for synthesizing conductive polymers. The resulting materials demonstrated improved conductivity and mechanical properties compared to traditional polymers, indicating potential applications in electronic devices .

Mechanism of Action

The mechanism of action of 2-iodotoluene in chemical reactions involves the activation of the iodine atom, which acts as a leaving group. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through the action of palladium catalysts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity in Palladium-Catalyzed Amination: 2-Iodotoluene vs. 2-Bromotoluene

In palladium-catalyzed amination reactions, aryl iodides generally exhibit superior reactivity compared to bromides. For example, in reactions with octylamine, this compound achieved a 96% yield using 0.05 mol% catalyst, while 2-bromotoluene required only 0.005 mol% catalyst to reach 99% yield (Table 1) .

Table 1: Catalyst Efficiency in Amination Reactions

Substrate Catalyst Loading (mol%) Yield (%)
2-Bromotoluene 0.005 99
This compound 0.05 96

Substitution Position Effects: Ortho vs. Para Isomers

The position of iodine substitution significantly impacts reactivity. In palladium-catalyzed C–H arylation, this compound (ortho-substituted) was unreactive, whereas 4-iodotoluene (para-substituted) furnished monoarylated products in 85% yield (Table 2) . The steric hindrance of the ortho-methyl group in this compound likely impedes coordination with the palladium catalyst.

Table 2: Reactivity of Substituted Aryl Iodides in C–H Arylation

Substrate Reactivity Yield (%)
4-Iodotoluene Reactive 85
This compound Unreactive <5

Halide Reactivity Trends: Iodo vs. Bromo vs. Chloro

Aryl iodides universally outperform bromides and chlorides in cross-coupling reactions. In a model coupling reaction, This compound achieved complete conversion to diaryl sulfides, while its bromo analog required prolonged reflux and showed incomplete conversion . This aligns with the established reactivity order: ArI > ArBr > ArCl .

Steric and Electronic Effects in Trifluoromethylation

Steric effects dominate in trifluoromethylation reactions. While ortho substituents typically enhance reaction rates (e.g., o-MeC₆H₄Br reacts 3.5× faster than bromobenzene), This compound exhibited an induction period in trifluoromethylation with copper reagents, suggesting steric hindrance delays catalyst activation . Despite this, both phen- and NHC-based copper reagents achieved high yields (~80–90%) after 24 hours.

Functional Group Compatibility

This compound demonstrates broad compatibility in annulation reactions. For example, its reaction with norbornene and primary amines yielded polycyclic indoles in 57–88% yields, even with bulky amines like cyclohexylamine . However, heterocyclic iodides (e.g., 2-iodothiophene) underperform due to poor stability under catalytic conditions .

Biological Activity

2-Iodotoluene (C₇H₇I) is an aromatic iodinated compound that has garnered attention in various fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its synthesis, reactivity, and implications in medicinal chemistry.

This compound is characterized by the presence of an iodine atom attached to the second carbon of a toluene ring. Its molecular structure can be represented as follows:

C6H4(CH3)I\text{C}_6\text{H}_4(\text{CH}_3)\text{I}

The compound can be synthesized through various methods, including electrophilic iodination of toluene using reagents like triiodoisocyanuric acid (TICA) under mild conditions, yielding good to excellent results . The regioselectivity of this reaction is noteworthy, as it can produce both ortho- and para-iodotoluene isomers, although this compound is often the desired product.

Antimicrobial Properties

Research indicates that halogenated compounds, including iodinated derivatives like this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound showed effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent . The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been explored in several studies. For instance, it has been shown to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects, leading to oxidative stress in cancer cells .

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor. It has been found to interact with certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes. For example, its interaction with cytochrome P450 enzymes suggests that it may influence drug metabolism and pharmacokinetics .

Case Studies and Research Findings

Study Findings Reference
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains
CytotoxicityInduced apoptosis in cancer cell lines; potential anticancer properties
Enzyme InteractionInhibited cytochrome P450 enzymes affecting drug metabolism

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing 2-Iodotoluene in cross-coupling reactions?

To synthesize this compound efficiently, focus on oxidative coupling conditions. For example, using AcFfBF₄ as an oxidant yields 65% this compound compared to NFTPBA (0%) under identical conditions . Palladium-catalyzed annulation with norbornene (4 equiv.) and propylamine (2 equiv.) at 110°C for 20 hours achieves yields up to 88% in polycyclic indole synthesis. Steric effects from the ortho-methyl group in this compound enhance reaction rates in trifluoromethylation reactions when paired with CuCF₃ reagents .

Q. Advanced: How do steric and electronic effects of this compound influence induction periods in copper-catalyzed trifluoromethylation?

Ortho-substituents like the methyl group in this compound accelerate reaction rates due to steric stabilization of intermediates. However, electron-rich substrates exhibit induction periods (~2% detection limit via NMR), possibly due to delayed catalyst activation. For instance, phen- and NHC-based copper reagents show similar performance with this compound, but isolated CuCF₃ systems (e.g., A1) exhibit prolonged induction phases compared to in situ-generated catalysts (A2) . Mechanistic studies suggest that substrate coordination kinetics and catalyst pre-activation steps dictate these delays.

Q. Basic: What analytical methods are recommended for characterizing this compound in complex reaction mixtures?

  • GC-MS/HPLC : Quantify product ratios (e.g., this compound vs. o-cymene) using retention time alignment and fragmentation patterns .
  • NMR Spectroscopy : Monitor reaction progress via aryl proton shifts (e.g., δ 7.2–7.5 ppm for aromatic protons) and iodine coupling patterns.
  • X-ray Crystallography : Resolve structural ambiguities in polycyclic indole derivatives synthesized via Pd/norbornene catalysis .

Q. Advanced: How can contradictions in product selectivity (e.g., o-cymene vs. This compound) be resolved under varying oxidative conditions?

Product selectivity depends on oxidant strength and stoichiometry. For example:

Oxidanto-Cymene (%)This compound (%)Notes
NFTPBA780Weak oxidant favors dimerization
AcFfBF₄3565Strong oxidant promotes iodination
2× AcFfBF₄9010Excess oxidant shifts pathway to overoxidation
Adjusting oxidant equivalents and reaction time can mitigate contradictions. Kinetic studies (e.g., in situ IR) are recommended to track intermediate formation .

Q. Basic: What catalytic systems are most effective for functionalizing this compound in one-pot syntheses?

Pd/Norbornene dual catalysis enables domino Heck reactions with amines (e.g., propylamine, isopropylamine) to form polycyclic indoles. Key parameters:

  • Catalyst : 5 mol% Pd(OAc)₂ with 10 mol% ligand (e.g., PPh₃).
  • Solvent : Toluene or DMF at 90–110°C.
  • Scope : Yields 57–88% with alkyl amines; bulky amines (cyclohexylamine) require longer reaction times .

Q. Advanced: Why does this compound exhibit divergent reactivity compared to para-substituted analogs in cross-coupling reactions?

The ortho-methyl group in this compound introduces steric hindrance, slowing oxidative addition in Pd-catalyzed reactions but stabilizing intermediates in Cu-mediated trifluoromethylation. Computational studies (DFT) show lower activation barriers for ortho-substituted aryl halides in CuCF₃ systems due to enhanced π-backbonding. Contrastingly, para-substituted analogs lack steric stabilization, leading to slower kinetics .

Q. Methodological: How should researchers design experiments to address reproducibility issues in this compound-based reactions?

  • Control Experiments : Compare yields with/without norbornene or oxidants to isolate catalytic effects .
  • Data Triangulation : Cross-validate results using GC-MS, NMR, and independent synthesis (e.g., one-pot methods in ).
  • Error Analysis : Report statistical significance (e.g., ±3% yield variation) and outlier exclusion criteria .

Properties

IUPAC Name

1-iodo-2-methylbenzene
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InChI

InChI=1S/C7H7I/c1-6-4-2-3-5-7(6)8/h2-5H,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINOYHWVBUKAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1I
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7I
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DSSTOX Substance ID

DTXSID0060646
Record name Benzene, 1-iodo-2-methyl-
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Molecular Weight

218.03 g/mol
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Physical Description

Clear dark brown liquid; [Sigma-Aldrich MSDS]
Record name 2-Iodotoluene
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CAS No.

615-37-2
Record name 2-Iodotoluene
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Record name o-Iodotoluene
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
2-Iodotoluene
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
2-Iodotoluene
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
2-Iodotoluene
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
2-Iodotoluene
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
2-Iodotoluene
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
2-Iodotoluene

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